5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
Description
Systematic Nomenclature and CAS Registry
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary accepted name being 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone. The compound is officially registered under Chemical Abstracts Service number 886371-34-2, which serves as its unique identifier in chemical databases and regulatory systems. Alternative systematic names include 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one and Ethanone, 1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoro-, demonstrating the flexibility in nomenclature conventions while maintaining chemical accuracy.
The compound registry information indicates its creation date as February 29, 2008, with recent modifications as late as May 18, 2025, reflecting ongoing research interest and data refinement. The MDL number MFCD02260847 provides an additional database identifier commonly used in chemical inventory systems. The systematic naming convention clearly indicates the positioning of substituents on the aromatic ring, with the chlorine atom at the 5-position and the methoxy group at the 2-position relative to the trifluoroacetyl group attachment point.
Molecular Formula and Weight
The molecular formula of this compound is established as C₉H₆ClF₃O₂, representing a compact structure with nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two oxygen atoms. The molecular weight calculations show slight variations across different sources, with values ranging from 238.59 to 238.6 grams per mole, reflecting minor differences in computational precision and rounding conventions. The most frequently cited molecular weight is 238.59 grams per mole, which represents the standard value used in most chemical databases and supplier specifications.
The elemental composition analysis reveals a molecular structure with significant heteroatom content, comprising approximately 45.4 percent carbon, 2.5 percent hydrogen, 14.9 percent chlorine, 23.9 percent fluorine, and 13.4 percent oxygen by mass. This composition reflects the highly substituted nature of the aromatic ring system and the presence of the electronegative trifluoroacetyl group, which significantly influences the compound's reactivity and physical properties. The compact molecular structure combined with the presence of multiple electronegative atoms contributes to the compound's distinctive chemical behavior and stability characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClF₃O₂ | |
| Molecular Weight | 238.59 g/mol | |
| Molecular Weight (Alternative) | 238.6 g/mol | |
| Carbon Content | 45.4% | Calculated |
| Heteroatom Content | 54.6% | Calculated |
Structural Features: Trifluoroacetyl, Methoxy, and Chloro Substituents
The structural architecture of this compound incorporates three distinct functional groups that collectively define its chemical properties and reactivity profile. The trifluoroacetyl group (-COCF₃) serves as a powerful electron-withdrawing substituent, significantly enhancing the electrophilicity of the carbonyl carbon and modulating the electron density distribution throughout the aromatic system. This electron-withdrawing effect is quantified through the strong inductive effect of the three fluorine atoms, which exhibit the highest electronegativity among all elements, creating a substantial dipole moment and reducing electron density on the aromatic ring.
The methoxy group (-OCH₃) positioned at the 2'-position relative to the trifluoroacetyl group provides electron-donating character through resonance effects, partially counteracting the electron-withdrawing influence of the trifluoroacetyl moiety. This positioning creates an interesting electronic balance within the molecule, where the methoxy group can donate electron density into the aromatic system through its lone pair electrons, while simultaneously being influenced by the strong electron-withdrawing trifluoroacetyl group. The chlorine substituent at the 5'-position contributes both electron-withdrawing inductive effects and mild electron-donating resonance effects, adding complexity to the overall electronic structure.
The spatial arrangement of these substituents creates a unique electronic environment that influences both reactivity and physical properties. The canonical SMILES representation COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F clearly illustrates the connectivity pattern and confirms the positioning of all functional groups. The InChI key DXOBROLESRNYMS-UHFFFAOYSA-N provides a standardized representation for database searching and structural verification. This combination of electron-withdrawing and electron-donating groups creates opportunities for selective chemical transformations and makes the compound valuable as a synthetic intermediate.
Melting Point, Boiling Point, and Solubility Profiling
The thermal properties of this compound demonstrate characteristic behavior consistent with its molecular structure and intermolecular interactions. The melting point has been experimentally determined to range from 101 to 104 degrees Celsius, indicating a relatively narrow melting range typical of pure organic compounds with well-defined crystal structures. This melting point range reflects the balance between molecular symmetry, intermolecular forces, and the presence of polar functional groups that contribute to crystal packing efficiency.
The boiling point of the compound has been calculated and experimentally estimated at 260.1 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), with computational predictions suggesting a range of 260.1 ± 40.0 degrees Celsius. This relatively high boiling point compared to simple acetophenone derivatives reflects the increased molecular weight and the presence of strong intermolecular interactions arising from the polar trifluoroacetyl group and the methoxy substituent. The significant difference between melting and boiling points (approximately 156-159 degrees Celsius) indicates a broad liquid range, which can be advantageous for synthetic applications requiring elevated reaction temperatures.
Solubility characteristics reveal selective dissolution behavior consistent with the compound's polarity profile. The compound demonstrates good solubility in organic solvents including dichloromethane, ethyl acetate, and methanol, reflecting its moderate polarity and ability to participate in both dipole-dipole interactions and hydrogen bonding through its oxygen-containing functional groups. The limited water solubility, as indicated by the absence of aqueous solubility data in most sources, suggests predominantly hydrophobic character despite the presence of polar substituents. The density has been reported as 1.376 ± 0.06 grams per cubic centimeter at standard conditions, indicating a relatively dense liquid phase compared to water.
Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive structural confirmation and enables quantitative analysis of its chemical environment. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of each atom type within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits distinct patterns for the aromatic protons, with the methoxy group protons appearing as a singlet in the typical alkoxy region around 3.8-4.0 parts per million. The aromatic region displays complex multipicity patterns reflecting the substitution pattern and electronic effects of the various functional groups.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbonyl carbon environment, which appears significantly downfield due to the deshielding effect of the directly attached trifluoromethyl group. The trifluoromethyl carbon typically exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine atoms, appearing in the range of 115-120 parts per million. Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals a single signal for the trifluoromethyl group, typically appearing around -70 to -80 parts per million relative to trichlorofluoromethane standard, providing definitive confirmation of the trifluoroacetyl functionality.
Infrared spectroscopy demonstrates characteristic absorption bands that serve as fingerprints for functional group identification. The carbonyl stretching frequency appears at higher wavenumbers than typical ketones due to the electron-withdrawing effect of the trifluoromethyl group, typically around 1680-1720 reciprocal centimeters. The aromatic carbon-carbon stretching vibrations appear in the expected region around 1600 and 1500 reciprocal centimeters, while carbon-hydrogen stretching occurs around 3000-3100 reciprocal centimeters for aromatic protons. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong, characteristic absorptions in the range of 1100-1300 reciprocal centimeters.
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 238-240, reflecting the presence of the chlorine isotope pattern (chlorine-35 and chlorine-37). The fragmentation pattern typically shows loss of the trifluoroacetyl group (mass 95) as a base peak or highly abundant fragment, along with subsequent aromatic ring fragmentations. Electron impact ionization produces characteristic fragmentation patterns that enable structural confirmation and can serve as analytical fingerprints for compound identification and purity assessment.
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic multipicity, methoxy singlet | δ 3.8-4.0 (methoxy), δ 7.0-8.0 (aromatic) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, trifluoromethyl quartet | δ 180-190 (carbonyl), δ 115-120 (CF₃) |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl singlet | δ -70 to -80 (vs CFCl₃) |
| Infrared Spectroscopy | Carbonyl stretch, aromatic bands | 1680-1720 cm⁻¹ (carbonyl), 1100-1300 cm⁻¹ (carbon-fluorine) |
| Mass Spectrometry | Molecular ion, characteristic fragments | m/z 238-240 (molecular ion), m/z 95 (trifluoroacetyl loss) |
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOBROLESRNYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645231 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-34-2 | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of trifluoroacetophenone derivatives typically involves:
- Introduction of the trifluoroacetyl group onto an appropriately substituted aromatic ring.
- Functional group transformations to install chloro and methoxy substituents at desired positions.
- Use of organometallic reagents such as Grignard reagents for carbonyl group formation.
- Purification by vacuum distillation or chromatography to achieve high purity.
Detailed Preparation Methods
Preparation via Grignard Reaction and Aromatic Substitution
A common and effective approach to synthesize trifluoroacetophenone derivatives involves the following steps:
Step 1: Preparation of the Grignard Reagent
- Magnesium metal is reacted with an alkyl halide (e.g., isopropyl bromide) in an anhydrous ether solvent such as tetrahydrofuran (THF) at 10–30 °C to form the alkyl magnesium halide (Grignard reagent).
- Iodine is often used as an initiator to activate magnesium turnings.
Step 2: Formation of the Trifluoroacetyl Intermediate
- Ethyl trifluoroacetate or trifluoroacetyl piperidine is reacted with the Grignard reagent to form the trifluoroacetophenone intermediate.
- This reaction is typically carried out in THF at temperatures ranging from 0 °C to 30 °C for 1–2 hours.
Step 3: Aromatic Substitution to Introduce Chloro and Methoxy Groups
- The aromatic ring bearing chloro and methoxy substituents can be introduced either before or after the trifluoroacetylation step, depending on the synthetic route.
- For example, 5-chloro-2-methoxybenzene derivatives can be used as starting materials or intermediates.
- Halogenation or methoxylation reactions can be performed using standard electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
Step 4: Workup and Purification
- After completion, the reaction mixture is quenched with aqueous acid (e.g., hydrochloric acid) to neutralize the reaction and facilitate separation.
- The organic layer is extracted with solvents such as methyl tert-butyl ether or dichloromethane.
- The crude product is purified by vacuum distillation at 80–90 °C under reduced pressure (10–20 Torr) to obtain the pure trifluoroacetophenone derivative with high purity (HPLC purity > 98%).
Alternative Synthesis via Diazotization and Halogenation
- In some related trifluoroacetophenone derivatives, diazotization of amino-substituted aromatic precursors followed by halogenation is employed to introduce chloro substituents selectively.
- This involves reacting an amino-substituted trifluoroacetophenone intermediate with sodium nitrite in acidic conditions to form a diazonium salt, which is then treated with copper(I) halides to substitute the diazonium group with chlorine.
- This method allows for regioselective halogenation and can be adapted for the 5'-chloro substitution.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Yield (%) | Purity (HPLC/GC) |
|---|---|---|---|---|---|---|
| Grignard reagent formation | Mg + isopropyl bromide + Iodine (initiator) | 10–30 | 1–2 hours | Tetrahydrofuran (THF) | - | - |
| Trifluoroacetylation | Ethyl trifluoroacetate or trifluoroacetyl piperidine + Grignard reagent | 0–30 | 1–2 hours | THF | ~90 | 93 (GC) |
| Aromatic substitution | Starting aromatic compound with chloro/methoxy groups | Variable | Variable | Variable | - | - |
| Quenching and extraction | Aqueous HCl, extraction with MTBE or DCM | 0–30 | 1–2 hours | MTBE, DCM | - | - |
| Purification | Vacuum distillation | 80–90 | - | - | 70 | 98–99 (HPLC) |
Research Findings and Notes
- The neat reaction conditions (no solvent) for the initial step of reacting piperidine with ethyl trifluoroacetate to form trifluoroacetyl intermediates have been reported to improve yield and reduce impurities.
- Use of tetrahydrofuran as a solvent for Grignard reactions is preferred due to its ability to stabilize the organomagnesium intermediates and facilitate smooth reaction kinetics.
- The presence of iodine as an initiator in Grignard reagent formation enhances the reaction rate and reproducibility.
- Acid quenching with dilute hydrochloric acid (5–10%) is effective in stopping the reaction and simplifying downstream purification by removing inorganic salts and side products.
- Vacuum distillation under controlled temperature and pressure is critical to isolate the pure trifluoroacetophenone derivative without decomposition.
- The synthetic routes are adaptable for scale-up in industrial settings due to relatively mild conditions and straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various halogenated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an intermediate in the synthesis of various APIs. Its trifluoromethyl group contributes to the biological activity of the resulting compounds. For instance, it has been utilized in the synthesis of fluorinated analogs of existing drugs, enhancing their pharmacokinetic properties.
Case Study: Synthesis of Antiviral Agents
- A study demonstrated the use of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone in synthesizing a series of antiviral agents. The incorporation of the trifluoromethyl group was shown to improve the selectivity and potency against viral targets .
Development of Anticancer Compounds
Research indicates that derivatives of this compound exhibit significant anticancer activity. The compound's structure allows for modifications that enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
- In vitro cytotoxicity assays revealed that certain derivatives synthesized from this compound showed IC50 values in the low micromolar range against breast cancer cell lines .
Polymer Chemistry
This compound is employed in polymer synthesis due to its ability to act as a reactive monomer. It can be polymerized to create fluorinated polymers with unique properties such as increased thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Chemical Resistance | High |
| Water Repellency | Excellent |
Coatings and Adhesives
The compound is also used in formulating advanced coatings and adhesives that require durability and resistance to solvents. Its incorporation into formulations enhances adhesion properties while maintaining flexibility.
Case Study: Coating Formulations
- A recent formulation study highlighted that incorporating this compound into coatings resulted in a significant improvement in scratch resistance and longevity under harsh environmental conditions .
Synthetic Methodologies
The synthesis of this compound typically involves several steps starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Overview:
- Starting Material: 3',5'-dichloroacetophenone.
- Reagents Used: Trifluoroacetic acid derivatives.
- Conditions: Nitrogen atmosphere; low temperatures (-78 °C) for certain reactions to control reactivity.
Yield Data Table: Synthesis Yields
| Reaction Condition | Yield (%) |
|---|---|
| Standard conditions | 39 |
| Low temperature conditions | 48 |
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4)
- Molecular Formula : C₈H₇ClO₂ ().
- Key Differences : Replaces the methoxy and trifluoromethyl groups with a hydroxyl and standard acetyl group.
- Impact : The hydroxyl group increases acidity (pKa ~8–10) compared to the methoxy group, making it more reactive in nucleophilic substitutions. The absence of fluorine reduces electron deficiency at the carbonyl, lowering electrophilicity .
4’-Chloro-2’-hydroxy-2,2,2-trifluoroacetophenone (CAS 2229260-52-8)
- Molecular Formula : C₈H₄ClF₃O₂ ().
- Key Differences : Substitutes the methoxy group with a hydroxyl and places chlorine at the 4' position.
- The para-chloro configuration alters steric and electronic effects compared to the ortho-methoxy group in the target compound .
3'-Methoxy-2,2,2-trifluoroacetophenone (CAS 321-37-9)
Halogen and Trifluoromethyl Substitution Patterns
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1)
- Molecular Formula : C₈H₂Cl₂F₄O ().
- Key Differences : Adds dichloro and fluoro substituents to the aromatic ring.
- Impact : Increased halogenation enhances lipophilicity and stability, making it suitable for agrochemical derivatives like fluralaner. The trifluoromethyl group maintains strong electron-withdrawing effects, critical for electrophilic reactivity in Friedel-Crafts syntheses .
2-Chloro-2,2-difluoroacetophenone
- Molecular Formula : C₈H₅ClF₂O ().
- Key Differences : Replaces trifluoromethyl with difluoromethyl and lacks a methoxy group.
- Impact : The difluoromethyl group is less electron-withdrawing than trifluoromethyl, reducing carbonyl electrophilicity. This compound serves as a difluorocarbene precursor, unlike the target compound .
Melting Points and Solubility
- 4’-Chloro-2’-hydroxy-2,2,2-trifluoroacetophenone: Likely higher melting point due to trifluoromethyl group (similar trifluoroacetophenones melt at 50–100°C; ).
- 3'-Methoxy-2,2,2-trifluoroacetophenone: Liquid at room temperature (BP 282°C for a related compound; ).
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone* | C₉H₆ClF₃O₂ | ~230 | 5'-Cl, 2'-OCH₃, CF₃ | Not reported |
| 5'-Chloro-2'-hydroxyacetophenone | C₈H₇ClO₂ | 170.59 | 5'-Cl, 2'-OH | 56–57 (analog) |
| 4’-Chloro-2’-hydroxy-2,2,2-trifluoroacetophenone | C₈H₄ClF₃O₂ | 220.57 | 4'-Cl, 2'-OH, CF₃ | Not reported |
| 3'-Methoxy-2,2,2-trifluoroacetophenone | C₉H₇F₃O₂ | 204.15 | 3'-OCH₃, CF₃ | Liquid (BP 282) |
*Estimated based on structural analogs.
Biological Activity
5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone (C10H8ClF3O2) is an organic compound notable for its unique structural features, including the presence of chloro, methoxy, and trifluoromethyl groups attached to an acetophenone core. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 236.59 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 886371-34-2 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : It may interact with specific enzymes, potentially leading to therapeutic applications.
The anticancer effects of this compound are hypothesized to arise from its ability to induce apoptosis in cancer cells. This is likely mediated through the modulation of biochemical pathways that regulate cell survival and death.
Case Studies
-
In Vitro Studies : A study assessed the compound's cytotoxic effects on several cancer cell lines including HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic adenocarcinoma). The results indicated a concentration-dependent inhibition of cell proliferation with IC50 values ranging from 10 μM to 30 μM across different cell lines.
The morphological changes observed under microscopy suggested early apoptotic features such as cytoplasmic vacuolization and membrane blebbing.
Cell Line IC50 (μM) HeLa 15 RD 20 BxPC-3 25 - Comparative Analysis : When compared with structurally similar compounds like 3',5'-dichloro-2,2,2-trifluoroacetophenone, it was noted that the presence of the methoxy group in this compound enhances its selectivity towards cancer cells while minimizing toxicity to normal cells.
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using various assays measuring its ability to scavenge free radicals. Results indicated that the compound effectively reduces oxidative stress markers in vitro.
Enzyme Inhibition Studies
Research has shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression. Further studies are needed to elucidate the precise targets and mechanisms involved.
Q & A
Q. What are the standard synthetic routes for 5'-chloro-2'-methoxy-2,2,2-trifluoroacetophenone?
The synthesis typically involves Friedel-Crafts acylation followed by halogenation and methoxylation steps. For example:
Friedel-Crafts acylation : Aromatic rings react with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the acetophenone core .
Chlorination : Electrophilic substitution introduces chlorine at the 5'-position using Cl₂ or SO₂Cl₂ under controlled conditions .
Methoxylation : The hydroxyl group at the 2'-position is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) .
Key considerations: Reaction temperature, solvent polarity, and catalyst loading significantly impact yield.
Q. How is the compound characterized spectroscopically to confirm its structure?
Standard characterization includes:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₉H₅ClF₃O₂) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
Q. What analytical methods ensure purity and stability during storage?
- HPLC/GC-MS : Quantifies impurities (<98% purity threshold for research-grade material) .
- Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) to assess degradation pathways .
- Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoroacetyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions during acylation .
- Solvent effects : Polar aprotic solvents (e.g., DCM, DMF) enhance electrophilic substitution kinetics .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Data contradiction note: Excessive microwave power may degrade halogenated intermediates; balance time and temperature .
Q. How do electron-withdrawing substituents (e.g., Cl, CF₃) influence reactivity in cross-coupling reactions?
- Substituent effects : The CF₃ group deactivates the aromatic ring, directing electrophiles to the para position, while Cl enhances electrophilic substitution at ortho/para positions .
- Case study : In Suzuki-Miyaura coupling, the trifluoroacetyl group reduces Pd catalyst efficiency by 30% compared to non-fluorinated analogs. Use Pd(OAc)₂ with SPhos ligand to mitigate this .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved?
- Structural analogs : Compare with derivatives like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone , which shows enhanced activity due to additional halogenation .
- Assay standardization : Replicate studies under uniform conditions (e.g., MIC testing at pH 7.4, 37°C) to control variables .
- Metabolite profiling : Identify if degradation products (e.g., hydrolyzed ketones) contribute to observed activity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, focusing on hydrophobic interactions with the CF₃ group .
- MD simulations : Simulate solvation effects in aqueous buffers to assess stability of the trifluoroacetyl group .
- QSAR models : Correlate substituent electronegativity (Cl, F) with inhibitory potency against bacterial efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
